![molecular formula C15H17N3O B7470762 Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and has shown potential in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone in lab experiments is its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment, inflammation, and neurological disorders. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research and development of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone. One direction is to further study its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further research can be done to better understand its mechanism of action and to optimize its synthesis process for more efficient production.
Métodos De Síntesis
The synthesis of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone involves a multi-step process that includes the reaction of 2-aminobenzimidazole with cyclopentanone in the presence of a base, followed by the addition of formaldehyde and further cyclization with a reducing agent. This process yields a pure form of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone that can be used for various scientific applications.
Aplicaciones Científicas De Investigación
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. In addition, Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have neuroprotective effects and has shown potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(11-5-1-2-6-11)18-10-9-17-13-8-4-3-7-12(13)16-15(17)18/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZCEQKEBYFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.